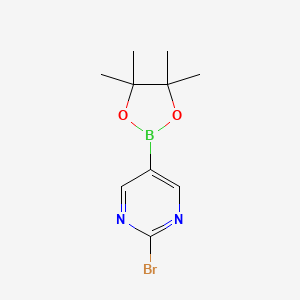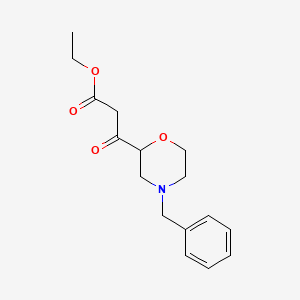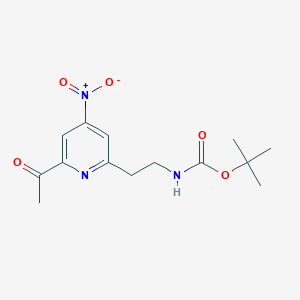
N-(5-Cyclopropoxy-4-isopropoxypyridin-2-YL)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Cyclopropoxy-4-isopropoxypyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C12H18N2O4S and a molecular weight of 286.35 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group and an isopropoxy group attached to a pyridine ring, along with a methanesulfonamide group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and high functional group tolerance. The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
N-(5-Cyclopropoxy-4-isopropoxypyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
N-(5-Cyclopropoxy-4-isopropoxypyridin-2-YL)methanesulfonamide has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-(5-Cyclopropoxy-4-isopropoxypyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and more.
Vergleich Mit ähnlichen Verbindungen
N-(5-Cyclopropoxy-4-isopropoxypyridin-2-YL)methanesulfonamide can be compared with other similar compounds, such as:
N-(5-Cyclopropoxy-2-isopropylpyridin-4-YL)methanesulfonamide: This compound has a similar structure but with different substituents on the pyridine ring.
N-(5-Cyclopropoxy-4-isopropoxypyridin-3-YL)methanesulfonamide: Another similar compound with slight variations in the position of the substituents.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their positions, which can influence its chemical properties and applications.
Eigenschaften
Molekularformel |
C12H18N2O4S |
|---|---|
Molekulargewicht |
286.35 g/mol |
IUPAC-Name |
N-(5-cyclopropyloxy-4-propan-2-yloxypyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C12H18N2O4S/c1-8(2)17-10-6-12(14-19(3,15)16)13-7-11(10)18-9-4-5-9/h6-9H,4-5H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
MVFVZOLQJOJVMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC(=NC=C1OC2CC2)NS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B14849230.png)

![6-(Tert-butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine-3-boronic acid pinacol ester](/img/structure/B14849246.png)


![9-Methoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14849259.png)
![2-[2-Chloro-3-(trifluoromethyl)pyridin-4-YL]ethanamine](/img/structure/B14849260.png)




